3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions.
Amidation Reaction:
Fluorination: The N-(2-fluorophenyl) group can be introduced via nucleophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- 3-(2-iodobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAMTXNOWYGQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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